REACTION_SMILES
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[CH2:26]([c:27]1[n:28]([CH2:29][CH2:30][CH2:31][OH:32])[cH:33][cH:34][c:35](=[O:36])[c:37]1[OH:38])[CH3:39].[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[O:9][c:10]1[c:11]([CH2:22][CH3:23])[n:12]([CH2:17][CH2:18][CH2:19][CH2:20][OH:21])[cH:13][cH:14][c:15]1=[O:16].[CH3:40][CH2:41][OH:42].[ClH:1].[H:24][H:25].[OH2:43]>>[ClH:1].[OH:9][c:10]1[c:11]([CH2:22][CH3:23])[n:12]([CH2:17][CH2:18][CH2:19][CH2:20][OH:21])[cH:13][cH:14][c:15]1=[O:16]
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Name
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CCc1c(O)c(=O)ccn1CCCO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1c(O)c(=O)ccn1CCCO
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Name
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CCc1c(OCc2ccccc2)c(=O)ccn1CCCCO
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1c(OCc2ccccc2)c(=O)ccn1CCCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1c(O)c(=O)ccn1CCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |